molecular formula C19H46O2Si3 B1674578 Lauryl trisiloxane CAS No. 139614-44-1

Lauryl trisiloxane

Cat. No.: B1674578
CAS No.: 139614-44-1
M. Wt: 390.8 g/mol
InChI Key: KVERUWYTWALZLU-UHFFFAOYSA-N
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Description

Lauryl trisiloxane is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with a lauryl group attached to one end. This compound is part of the broader family of trisiloxanes, which are known for their surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and enhance the spreading of liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl trisiloxane can be synthesized through the hydrosilylation reaction, where a lauryl alcohol reacts with trisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and atmospheric pressure. The process involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the lauryl alcohol, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Lauryl trisiloxane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silanols and siloxane oligomers.

    Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.

    Substitution: Substitution reactions involve the replacement of the lauryl group with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, with reaction temperatures ranging from 50°C to 100°C.

Major Products Formed:

    Oxidation: Silanols and siloxane oligomers.

    Reduction: Silane derivatives.

    Substitution: Various alkyl or aryl-substituted siloxanes.

Scientific Research Applications

Lauryl trisiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.

    Biology: Employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Applied in agricultural formulations to enhance the spreading and adhesion of pesticides and herbicides.

Mechanism of Action

Lauryl trisiloxane can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a lauryl group and a trisiloxane backbone, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.

Comparison with Similar Compounds

  • Dimethicone copolyol
  • Lauryl alcohol ethoxylate
  • Stearyl alcohol ethoxylate
  • Behenyl alcohol ethoxylate

Properties

CAS No.

139614-44-1

Molecular Formula

C19H46O2Si3

Molecular Weight

390.8 g/mol

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-dimethylsilane

InChI

InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-23(5,6)21-24(7,8)20-22(2,3)4/h9-19H2,1-8H3

InChI Key

KVERUWYTWALZLU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lauryl trisiloxane;  Dodecylheptamethyltrisiloxide;  Tm 121;  Tm-121;  Tm121; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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